molecular formula C10H19N3O2 B2651780 N-tert-butyl-4-formylpiperazine-1-carboxamide CAS No. 1024540-12-2

N-tert-butyl-4-formylpiperazine-1-carboxamide

Cat. No.: B2651780
CAS No.: 1024540-12-2
M. Wt: 213.281
InChI Key: WYNZGCSMHUNJJH-UHFFFAOYSA-N
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Description

N-tert-butyl-4-formylpiperazine-1-carboxamide is a chemical building block of interest in medicinal chemistry and drug discovery. The molecule incorporates a piperazine scaffold, a privileged structure in pharmacology that is frequently employed in the synthesis of compounds for biological screening . The formyl group presents a reactive handle for further chemical modifications, making it a versatile intermediate for the development of more complex molecules, such as through the formation of Schiff bases or use in reductive amination reactions. Piperazine derivatives are widely investigated for their diverse biological activities and have been utilized as core components in compounds targeting various therapeutic areas . Researchers can leverage this reagent in the design and synthesis of novel compounds, exploring structure-activity relationships to develop new chemical probes or therapeutic candidates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-4-formylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-10(2,3)11-9(15)13-6-4-12(8-14)5-7-13/h8H,4-7H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNZGCSMHUNJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-tert-butyl-4-formylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with tert-butyl isocyanate and formylating agents. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-tert-butyl-4-formylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-tert-butyl-4-formylpiperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites and interact with different biological targets .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The piperazine scaffold accommodates diverse substituents, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents at 4-Position Key Features Evidence ID
N-tert-butyl-4-formylpiperazine-1-carboxamide Formyl group Electrophilic formyl group; moderate polarity; potential for Schiff base formation. N/A
tert-Butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate N,N-dimethylsulfamoyl Enhanced hydrophilicity; sulfonamide group may confer enzyme inhibition.
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate Trifluoromethylphenyl + formyl Fluorine atoms increase lipophilicity and metabolic stability.
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate Fluoropyridinyl Fluorine enhances bioavailability; pyridine ring enables π–π interactions.
tert-Butyl 4-(1H-1,2,4-triazol-1-yl)phenylpiperazine-1-carboxylate Triazole-substituted phenyl Triazole group improves solubility and metal-binding capacity.

Key Observations :

  • Formyl vs.
  • Halogenated Aryl Groups : Compounds with trifluoromethyl () or fluoropyridinyl () substituents show increased lipophilicity, improving blood-brain barrier penetration compared to the polar formyl group.
  • Heterocyclic Substituents : Triazole-containing analogs () demonstrate superior solubility and metabolic stability due to their heteroaromatic nature.

Key Observations :

  • Boc Protection : The tert-butoxycarbonyl (Boc) group is a common protecting group for piperazine amines, enabling selective functionalization .

Biological Activity

N-tert-butyl-4-formylpiperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Anticancer Activity

This compound has shown promising anticancer activity in various studies. For instance, a study highlighted that compounds with similar piperazine structures exhibited significant inhibition of cell proliferation in human hepatocarcinoma cell lines. The IC50 values for these derivatives ranged from 0.51 to 1.39 µM, indicating potent cytotoxic effects against cancer cells .

The mechanism underlying the anticancer effects of this compound may involve the induction of apoptosis through the modulation of intracellular signaling pathways. Specifically, compounds with similar structures have been found to activate the MAPK pathway, leading to increased reactive oxygen species (ROS) levels and subsequent mitochondrial dysfunction in cancer cells .

Study 1: Evaluation Against Hepatocarcinoma

In a detailed study focusing on hepatocarcinoma, derivatives of piperazine including this compound were evaluated for their cytotoxicity. The results demonstrated that these compounds not only inhibited cell growth but also triggered apoptotic pathways, suggesting their potential as therapeutic agents in cancer treatment .

Study 2: Antibacterial Activity

Another investigation reported that similar piperazine derivatives exhibited antibacterial properties against Gram-positive bacteria, including drug-resistant strains like Staphylococcus aureus. This highlights the versatility of piperazine-based compounds in addressing both cancer and bacterial infections .

Research Findings Summary Table

Compound Biological Activity IC50 (µM) Mechanism
This compoundAnticancer (Hepatocarcinoma)0.51 - 1.39Induces apoptosis via ROS and MAPK pathway
Piperazine Derivative XAntibacterial (Staphylococcus aureus)Not specifiedDisruption of bacterial membrane integrity

Q & A

Q. What are the common synthetic routes for N-tert-butyl-4-formylpiperazine-1-carboxamide, and what reaction conditions are critical?

The synthesis typically involves multi-step functionalization of a piperazine core. A key step is the introduction of the formyl group, often achieved via formylation reagents like DMF/POCl₃ or Vilsmeier-Haack conditions. Tert-butyl protection (Boc group) is frequently employed to stabilize intermediates, followed by deprotection under acidic conditions (e.g., TFA). For example, tert-butyl piperazine carboxylate derivatives are synthesized using Boc-protected intermediates under reflux with triethylamine in DMF, as seen in analogous syntheses .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) identifies functional groups and confirms regioselectivity.
  • LCMS verifies molecular weight and purity .
  • X-ray crystallography resolves crystal structure and hydrogen-bonding patterns, critical for understanding reactivity .
  • FT-IR confirms carbonyl (C=O) and formyl (CHO) stretches .

Q. What are the primary research applications of this compound in medicinal chemistry?

Piperazine derivatives are widely used as intermediates in drug development. For instance, this compound may serve as a precursor for protease inhibitors (e.g., indinavir analogs) or kinase-targeting molecules. Its formyl group enables further derivatization via reductive amination or nucleophilic addition .

Advanced Research Questions

Q. How can reaction yields be optimized during the formylation step?

Yield optimization involves:

  • Catalyst screening : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance electrophilicity.
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve reagent solubility.
  • Temperature control : Slow addition of formylating agents at 0–5°C minimizes side reactions .
  • Workup protocols : Column chromatography (hexanes/EtOAC with 0.25% Et₃N) effectively isolates the product .

Q. What mechanistic insights explain discrepancies in reported reactivity of similar piperazine derivatives?

Conflicting data may arise from steric effects of the tert-butyl group or competing reaction pathways (e.g., over-oxidation of the formyl group). Computational studies (DFT) and isotopic labeling (e.g., ¹³C-formylation) can clarify mechanisms. Comparative kinetic studies of substituted piperazines are recommended .

Q. How does the tert-butyl group influence the compound’s biological activity and stability?

The tert-butyl group enhances:

  • Metabolic stability : By blocking cytochrome P450-mediated oxidation.
  • Lipophilicity : Improving membrane permeability, as observed in related piperazine-based drugs .
  • Conformational rigidity : Restricting piperazine ring puckering, which affects receptor binding .

Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?

  • Assay standardization : Use consistent enzyme sources (e.g., recombinant human kinases) and buffer conditions.
  • Counter-screening : Test against off-target enzymes to rule out nonspecific binding.
  • Structural analogs : Compare activity of tert-butyl vs. smaller alkyl groups to isolate steric/electronic effects .

Methodological Guidance

Q. What safety protocols are recommended for handling this compound?

While no specific hazards are reported for this compound, general piperazine-handling guidelines apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in a cool, dry environment under inert gas (N₂/Ar) to prevent hydrolysis.
  • Dispose of waste via approved chemical disposal programs .

Q. How can researchers validate the purity of synthesized batches?

  • HPLC with UV detection (λ = 254 nm) at ≥95% purity.
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Melting point consistency (±2°C deviation) .

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